An In-depth Technical Guide to 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS No. 68634-48-0)
An In-depth Technical Guide to 3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS No. 68634-48-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(2-oxopyridin-1(2H)-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Compound Identification and Physicochemical Properties
Chemical Identity:
-
Systematic Name: 3-(2-oxopyridin-1(2H)-yl)propanoic acid
-
Common Name: 3-(2-pyridon-1-yl)propionic acid
-
CAS Number: 68634-48-0
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
Physicochemical Data Summary:
| Property | Value/Description | Source |
| Appearance | Expected to be a white to off-white solid | Analogues |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. | Chemical Principles |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Analogues |
Synthesis and Mechanism
The most plausible and widely utilized method for the synthesis of N-substituted pyridones, such as 3-(2-oxopyridin-1(2H)-yl)propanoic acid, is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, 2-pyridone, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its ester derivatives.
Reaction Principle: The Aza-Michael Addition
2-Pyridone exists in a tautomeric equilibrium with its enol form, 2-hydroxypyridine. The nitrogen atom in the 2-pyridone tautomer is a soft nucleophile, which preferentially attacks the β-carbon of an activated alkene in a conjugate addition reaction. The reaction is typically catalyzed by a base, which serves to deprotonate the 2-pyridone, increasing its nucleophilicity.
Proposed Synthetic Workflow:
The synthesis can be conceptualized as a two-step process if starting from an acrylate ester, followed by hydrolysis to the carboxylic acid.
Caption: Proposed two-step synthesis of 3-(2-oxopyridin-1(2H)-yl)propanoic acid.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions):
-
Step 1: Synthesis of Methyl 3-(2-oxopyridin-1(2H)-yl)propanoate
-
To a solution of 2-pyridone (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Add methyl acrylate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
-
-
Step 2: Hydrolysis to 3-(2-oxopyridin-1(2H)-yl)propanoic acid
-
Dissolve the purified methyl 3-(2-oxopyridin-1(2H)-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a dilute solution of hydrochloric acid at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Spectroscopic Characterization (Expected)
While specific spectra for this compound are not publicly available, the following are the expected key signals based on its structure and data from similar compounds.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet corresponding to the methylene group adjacent to the carbonyl (CH₂ -COOH) is expected around δ 2.6-2.8 ppm.
-
A triplet for the methylene group attached to the nitrogen atom (N-CH₂ ) should appear around δ 4.2-4.5 ppm.
-
Signals for the four protons on the pyridone ring are anticipated in the aromatic region (δ 6.0-7.5 ppm).
-
A broad singlet for the carboxylic acid proton (-COOH ) is expected at a downfield chemical shift (δ > 10 ppm), which is D₂O exchangeable.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the carboxylic acid (-C OOH) is expected around δ 170-175 ppm.
-
The carbonyl carbon of the pyridone ring is anticipated around δ 160-165 ppm.
-
Carbons of the pyridone ring should appear in the range of δ 105-140 ppm.
-
The methylene carbon attached to the nitrogen (N-C H₂) is expected around δ 45-50 ppm.
-
The methylene carbon adjacent to the carboxylic acid (C H₂-COOH) should be in the range of δ 30-35 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A sharp, strong absorption band around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
A strong absorption band around 1650-1670 cm⁻¹ for the C=O stretch of the pyridone amide.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C=C and C-N stretching vibrations within the fingerprint region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 167.
-
In positive ion mode electrospray ionization (ESI+), the [M+H]⁺ ion would be observed at m/z = 168.
-
Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.
-
Potential Applications in Drug Discovery and Development
While specific biological activities for 3-(2-oxopyridin-1(2H)-yl)propanoic acid are not well-documented, the 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Propanoic acid derivatives are also common in pharmaceuticals, often serving as a linker or a pharmacophoric element.
Potential Areas of Interest for Further Research:
-
Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The carboxylic acid functionality allows for amide bond formation with a wide range of amines, leading to diverse chemical entities for screening.
-
Enzyme Inhibition: The 2-pyridone ring can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes.
-
Central Nervous System (CNS) Activity: Certain pyridone derivatives have shown activity in the central nervous system.
-
Antimicrobial or Antiviral Agents: The heterocyclic nature of the pyridone ring is a feature found in many antimicrobial and antiviral drugs.
Logical Framework for Investigating Biological Activity:
Caption: A logical workflow for exploring the therapeutic potential of the title compound.
Conclusion and Future Directions
3-(2-oxopyridin-1(2H)-yl)propanoic acid (CAS No. 68634-48-0) is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental and biological data in the public domain are currently limited, its synthesis is anticipated to be straightforward via an aza-Michael addition. The presence of the 2-pyridone scaffold and a versatile carboxylic acid handle makes it an attractive starting point for the generation of novel chemical libraries aimed at discovering new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activity profile.
References
- CAS No.
- Aza-Michael Addition: General principles of this reaction are well-established in organic chemistry textbooks and review articles.
-
Spectroscopic Data of Analogues: Data for structurally similar compounds, such as N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives, can be found in publications like: El-gamal, M. I., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS omega, 5(30), 18885-18897. [Link][2]
Sources
- 1. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
